(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S3/c1-3-30-18(26)12-24-14-7-6-13(2)11-16(14)31-21(24)23-20(27)15-5-4-10-25(15)33(28,29)19-9-8-17(22)32-19/h6-9,11,15H,3-5,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHSEYCXGQFMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate, with the CAS number 941941-88-4, is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that includes a sulfonyl group, a pyrrolidine moiety, and a benzo[d]thiazole unit, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 528.1 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O5S |
| Molecular Weight | 528.1 g/mol |
| CAS Number | 941941-88-4 |
Biological Activity Overview
Research indicates that compounds containing the benzo[d]thiazole and sulfonamide functionalities often exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds within the same chemical class. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. In particular:
- Cell Lines Tested : HCC827 and NCI-H358
- IC50 Values :
- HCC827:
- NCI-H358:
These values suggest that this compound may possess similar or enhanced antitumor efficacy compared to its analogs .
Antimicrobial Activity
The antimicrobial properties of compounds containing thiophenes and sulfonamides have been well-documented. For example, related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds provide insights into their potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
These findings indicate that this compound could exhibit significant antimicrobial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of similar benzothiazole derivatives has also been investigated. Compounds in this category have shown considerable inhibition of inflammatory markers in vitro and in vivo models. For example:
- Tested Models : Acute inflammation induced by carrageenan
- Results : Significant reduction in edema compared to control groups.
This suggests that this compound may function as a potent anti-inflammatory agent .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of similar compounds:
-
A study synthesized derivatives of benzothiazole and evaluated their cytotoxicity against various cancer cell lines, revealing that modifications at the sulfonamide position significantly enhanced activity.
- Key Findings : Certain derivatives exhibited IC50 values lower than standard chemotherapeutics.
-
Another investigation assessed the antimicrobial properties of ethyl derivatives against clinical isolates, demonstrating that structural variations influenced efficacy.
- Key Findings : Compounds with halogen substitutions showed superior activity against resistant strains.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Derivatives
*Estimated based on analogous structures.
Key Observations :
- The 5-chlorothiophen-2-yl sulfonyl group introduces strong electron-withdrawing effects, which may improve metabolic stability relative to carbamoyl or thione substituents .
Physicochemical Properties
Table 2: Physicochemical Properties and Measurement Methods
*Predicted using fragment-based methods.
Key Observations :
- The target compound’s low aqueous solubility aligns with hydrophobic heterocyclic systems, necessitating formulation optimization for bioavailability.
- Discrepancies in CMC determination methods (e.g., spectrofluorometry vs. tensiometry) highlight the importance of standardized protocols for comparing surfactant-like behavior .
Key Observations :
- The target compound’s lower predicted yield reflects the complexity of its sulfonation and coupling steps, consistent with challenges in handling electron-deficient thiophene intermediates .
Methodological Considerations in Similarity Assessment
Divergent similarity metrics (e.g., structural vs. functional) significantly impact comparisons:
- Functional Similarity : Spectrofluorometry and tensiometry () may yield conflicting CMC values for amphiphilic compounds, underscoring the need for multi-method validation .
Q & A
Q. What are the key structural features influencing the reactivity and stability of this compound?
The compound’s benzo[d]thiazole core, 5-chlorothiophene sulfonyl group, and pyrrolidine-carbonyl imino linkage contribute to its stability and reactivity. The sulfonyl group enhances electrophilicity, while the chlorothiophene moiety may influence π-π stacking in biological systems. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, requiring pH-neutral storage . Analytical methods like NMR (1H/13C) and LC-MS are critical for verifying structural integrity and detecting degradation products .
Q. What synthetic routes are recommended for preparing this compound?
A three-step synthesis is typical:
- Step 1 : Condensation of 6-methylbenzo[d]thiazol-2-amine with 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
- Step 2 : Formation of the imino linkage via Schiff base reaction under inert conditions (N₂ atmosphere) to prevent oxidation .
- Step 3 : Esterification with ethyl bromoacetate in the presence of K₂CO₃ as a base . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (≥95% purity) are standard .
Q. How should researchers characterize this compound to confirm purity and structure?
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of the thiazole and pyrrolidine rings .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~580–600 Da) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect hydrolyzed byproducts .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interactions with biological targets?
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). The chlorothiophene sulfonyl group may occupy hydrophobic pockets, while the thiazole core participates in hydrogen bonding .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity using datasets from analogs .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, serum concentrations). Mitigation strategies:
- Standardized Assays : Use consistent ATP concentrations in kinase assays to minimize variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes (human vs. rodent) to explain species-specific activity .
- SAR Expansion : Synthesize derivatives (e.g., replacing chlorothiophene with fluorophenyl) to isolate contributions of specific moieties .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). For example, refluxing in acetic acid at 110°C minimizes imino linkage hydrolysis .
- Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) to improve coupling efficiency and reduce side reactions .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to improve intestinal absorption .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (∼150 nm) for sustained release .
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to ~2.5, enhancing aqueous solubility .
Methodological Considerations
Q. How should researchers validate the compound’s mechanism of action in cellular assays?
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
- CRISPR Knockout Models : Generate cell lines lacking the target protein to establish causality .
- Phosphoproteomics : Perform LC-MS/MS profiling to identify downstream signaling pathways affected by the compound .
Q. What are best practices for handling and storing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
